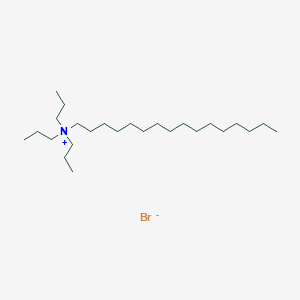
1,7-Octadiene-4,5-diol, 4,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Octadiene-4,5-diol, 4,5-dimethyl- is an organic compound with the molecular formula C10H18O2 This compound is characterized by the presence of two hydroxyl groups (-OH) and two double bonds within an eight-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Octadiene-4,5-diol, 4,5-dimethyl- typically involves the use of starting materials such as 1,7-octadiene and appropriate reagents to introduce the hydroxyl groups. One common method involves the hydroboration-oxidation reaction, where 1,7-octadiene is treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) to yield the diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Octadiene-4,5-diol, 4,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of 1,7-octane-4,5-diol, 4,5-dimethyl-.
Substitution: Formation of 1,7-octadiene-4,5-dichloride, 4,5-dimethyl-.
Applications De Recherche Scientifique
1,7-Octadiene-4,5-diol, 4,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,7-Octadiene-4,5-diol, 4,5-dimethyl- depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding. The double bonds can participate in addition reactions, altering the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Octadiene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1,7-Octadiene-3,6-diol, 2,6-dimethyl-: Similar structure but different positioning of hydroxyl groups and double bonds.
2,6-Octadiene, 4,5-dimethyl-: Similar carbon chain but lacks hydroxyl groups.
Uniqueness
1,7-Octadiene-4,5-diol, 4,5-dimethyl- is unique due to the presence of both hydroxyl groups and double bonds, providing a versatile platform for various chemical modifications and applications.
Propriétés
Numéro CAS |
24449-03-4 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
4,5-dimethylocta-1,7-diene-4,5-diol |
InChI |
InChI=1S/C10H18O2/c1-5-7-9(3,11)10(4,12)8-6-2/h5-6,11-12H,1-2,7-8H2,3-4H3 |
Clé InChI |
FPFIJKYXUNMKAP-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=C)(C(C)(CC=C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]but-2-enoate](/img/structure/B14688556.png)
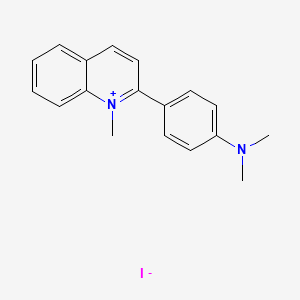
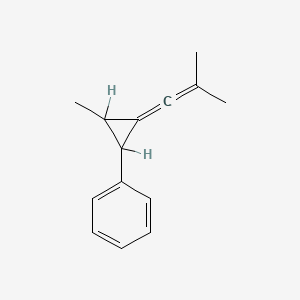

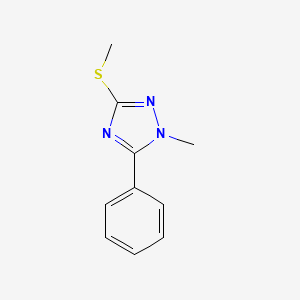

![{[(2-Methylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14688580.png)
![7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14688583.png)
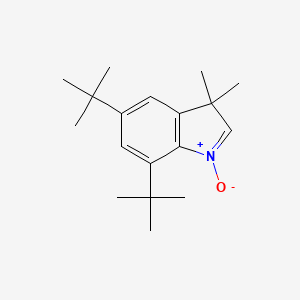
![5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine](/img/structure/B14688594.png)

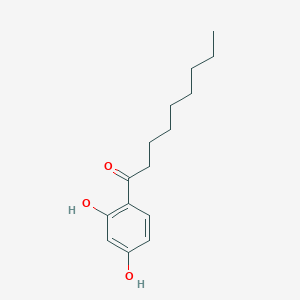
![4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one](/img/structure/B14688621.png)
